N,N-Dimethyl-3-(triethylsilyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(triethylsilyl)prop-2-en-1-amine: is an organic compound that belongs to the class of amines It features a triethylsilyl group attached to a prop-2-en-1-amine backbone, with two methyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(triethylsilyl)prop-2-en-1-amine typically involves the reaction of a suitable allylic amine with a triethylsilylating agent. One common method is the reaction of N,N-dimethylallylamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-(triethylsilyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N,N-dimethyl-3-(triethylsilyl)prop-2-en-1-ol.
Reduction: Reduced forms such as N,N-dimethyl-3-(triethylsilyl)propylamine.
Substitution: Substituted products with various functional groups replacing the triethylsilyl group.
Scientific Research Applications
Chemistry: N,N-Dimethyl-3-(triethylsilyl)prop-2-en-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new chemical space in drug discovery.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound may exhibit pharmacological properties and are investigated for potential medicinal applications.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including materials for electronics and coatings. Its ability to form stable silicon-carbon bonds makes it valuable in the development of advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(triethylsilyl)prop-2-en-1-amine involves its interaction with various molecular targets. The triethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The amine functionality allows for interactions with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
N,N-Dimethyl-3-(trimethoxysilyl)propylamine: Similar structure but with trimethoxysilyl group instead of triethylsilyl.
N,N-Dimethyl-3-(trimethylsilyl)prop-2-en-1-amine: Similar structure but with trimethylsilyl group instead of triethylsilyl.
N,N-Dimethyl-3-(triisopropylsilyl)prop-2-en-1-amine: Similar structure but with triisopropylsilyl group instead of triethylsilyl.
Uniqueness: N,N-Dimethyl-3-(triethylsilyl)prop-2-en-1-amine is unique due to the presence of the triethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
CAS No. |
62164-12-9 |
---|---|
Molecular Formula |
C11H25NSi |
Molecular Weight |
199.41 g/mol |
IUPAC Name |
N,N-dimethyl-3-triethylsilylprop-2-en-1-amine |
InChI |
InChI=1S/C11H25NSi/c1-6-13(7-2,8-3)11-9-10-12(4)5/h9,11H,6-8,10H2,1-5H3 |
InChI Key |
FVQPJZKUYAWZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C=CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.